2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, benzodiazole, pyrazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various amines for nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium dichloroisocyanurate.
Reduction: Employing reducing agents such as hydrogen gas or hydrazine.
Substitution: Nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Common reagents include sodium dichloroisocyanurate for oxidation, hydrogen gas for reduction, and various amines for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Materials Science: Application in the development of energetic materials and explosives.
Chemical Research: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 5-(3-Amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol
- Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of oxadiazole, benzodiazole, pyrazole, and hydrazide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN9O2/c22-14-7-5-12(6-8-14)18-13(10-25-28-18)9-24-27-17(32)11-31-16-4-2-1-3-15(16)26-21(31)19-20(23)30-33-29-19/h1-10H,11H2,(H2,23,30)(H,25,28)(H,27,32)/b24-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCQDZMFLLHJY-PGGKNCGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F)C5=NON=C5N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(NN=C3)C4=CC=C(C=C4)F)C5=NON=C5N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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